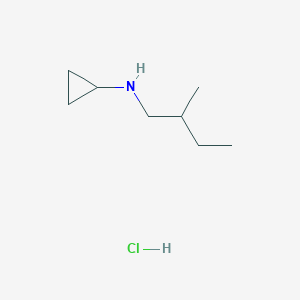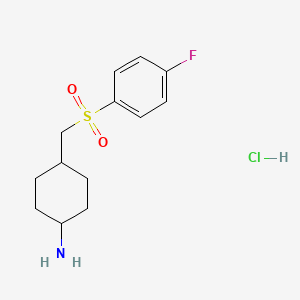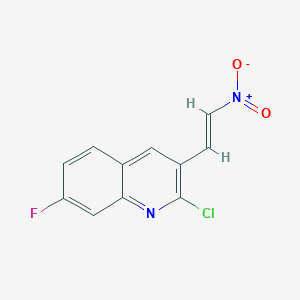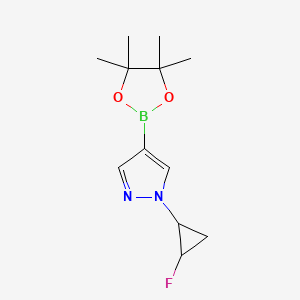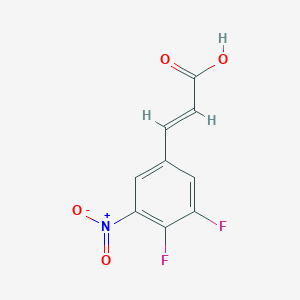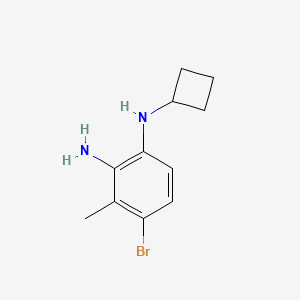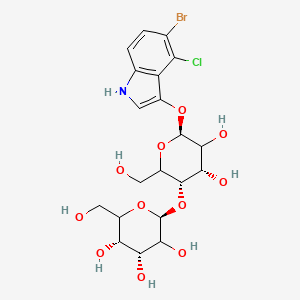
5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often employed as a chromogenic substrate in various assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside typically involves the glycosylation of 5-Bromo-4-chloro-3-indolyl with α-D-cellobioside. This reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The reaction may involve the use of catalysts such as silver triflate or other Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.
Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is extensively used in scientific research, particularly in the following fields:
Chemistry: As a chromogenic substrate in various assays to detect enzyme activity.
Biology: Used in histochemical studies to visualize enzyme activity in tissues.
Medicine: Employed in diagnostic assays to detect specific enzymes in clinical samples.
Industry: Utilized in the development of biosensors and other analytical devices.
Wirkmechanismus
The compound acts as a substrate for specific enzymes, such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 5-Bromo-4-chloro-3-indolyl is released, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): Used as a substrate for β-galactosidase.
5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside: Used in similar applications but with different enzyme specificity.
Uniqueness
5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is unique due to its specific substrate properties for β-glucosidase, making it particularly useful in assays where this enzyme’s activity needs to be detected and quantified.
Eigenschaften
Molekularformel |
C20H25BrClNO11 |
|---|---|
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
TXCDHJGGJYHESA-GVPNRKLTSA-N |
Isomerische SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


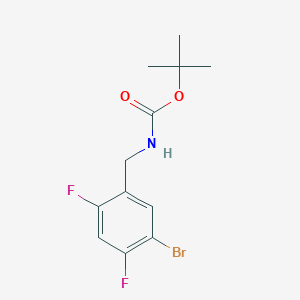

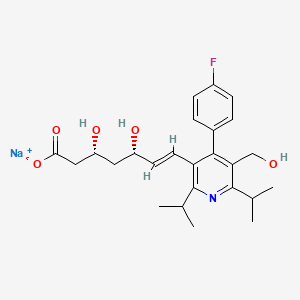
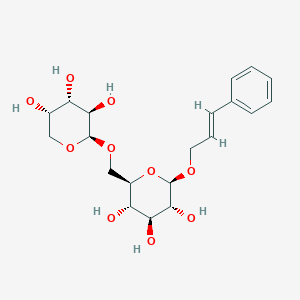
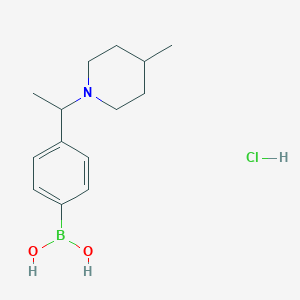
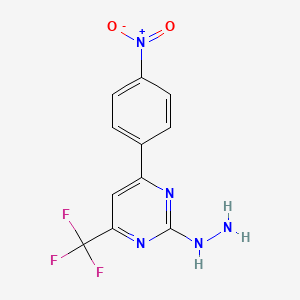
![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
